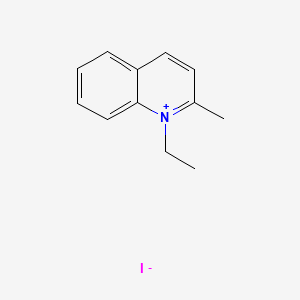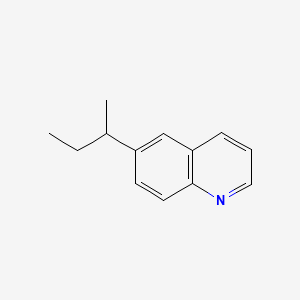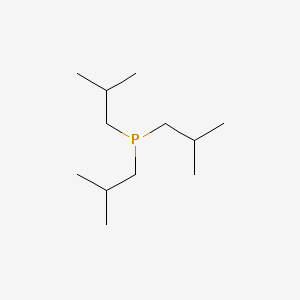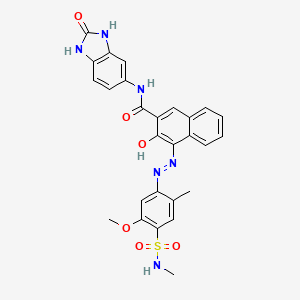
Iodure de 1-éthyl-2-méthylquinolinium
Vue d'ensemble
Description
1-Ethyl-2-methylquinolinium iodide is a quaternary ammonium compound with the molecular formula C12H14IN. It is known for its role as a precursor in the synthesis of carbocyanine dyes . This compound is characterized by its yellow to brown powder form and is soluble in water .
Applications De Recherche Scientifique
1-Ethyl-2-methylquinolinium iodide has several applications in scientific research:
Biology and Medicine: Carbocyanine dyes derived from this compound are used in biological staining and imaging techniques.
Mécanisme D'action
Target of Action
1-Ethyl-2-methylquinolinium iodide, also known as 1-Ethylquinaldinium iodide, is primarily used as a precursor in the synthesis of carbocyanine dyes . Carbocyanine dyes are often used as fluorescent probes in biological research, particularly in the study of cell membranes .
Mode of Action
As a precursor to carbocyanine dyes, it likely contributes to the formation of these dyes’ characteristic structure, which allows them to interact with their targets .
Biochemical Pathways
Carbocyanine dyes, which are synthesized using this compound, are known to interact with biological membranes, potentially affecting various cellular processes .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological environments.
Result of Action
As a precursor to carbocyanine dyes, it contributes to the formation of these dyes, which can interact with biological membranes and potentially affect cellular processes .
Action Environment
Its solubility in water suggests that it may be influenced by the aqueous environment in which it is used.
Analyse Biochimique
Biochemical Properties
1-Ethyl-2-methylquinolinium iodide plays a significant role in biochemical reactions, particularly in the synthesis of carbocyanine dyes . These dyes are used in various biological applications, including fluorescence microscopy and flow cytometry. The compound interacts with enzymes and proteins involved in these processes, facilitating the formation of the desired dye products. The nature of these interactions often involves the formation of charge-transfer complexes, which are crucial for the stability and functionality of the dyes .
Cellular Effects
The effects of 1-Ethyl-2-methylquinolinium iodide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular function . Additionally, its interaction with cellular proteins can alter gene expression patterns, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 1-Ethyl-2-methylquinolinium iodide exerts its effects through binding interactions with biomolecules. The compound forms charge-transfer complexes with proteins and enzymes, which can lead to enzyme inhibition or activation . These interactions are essential for the compound’s role in dye synthesis and its impact on cellular processes. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-2-methylquinolinium iodide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of 1-Ethyl-2-methylquinolinium iodide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects are observed at high doses, indicating a threshold beyond which the compound becomes harmful. These effects underscore the importance of determining the optimal dosage for experimental and therapeutic applications.
Metabolic Pathways
1-Ethyl-2-methylquinolinium iodide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Its interactions with specific enzymes can modulate their activity, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 1-Ethyl-2-methylquinolinium iodide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical properties and effects on cellular function.
Subcellular Localization
1-Ethyl-2-methylquinolinium iodide exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
1-Ethyl-2-methylquinolinium iodide can be synthesized through the alkylation of 2-methylquinoline with ethyl iodide. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
1-Ethyl-2-methylquinolinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-methylquinolinium iodide can be compared with other quaternary ammonium compounds such as:
- 1-Ethyl-2-styrylquinolinium iodide
- 1-Ethyl-2-(ethylthio)-6-methylquinolinium iodide
- 1-Ethyl-2-(2-thenylidenemethyl)pyridinium iodide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications . The uniqueness of 1-Ethyl-2-methylquinolinium iodide lies in its specific use as a precursor for carbocyanine dyes, which are widely used in scientific research and industrial applications .
Propriétés
IUPAC Name |
1-ethyl-2-methylquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N.HI/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVSHJVOKFWBJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883465 | |
| Record name | 1-Ethyl-2-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1-Ethylquinaldinium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19360 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
606-55-3 | |
| Record name | 1-Ethyl-2-methylquinolinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-methylquinolinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylquinaldinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinium, 1-ethyl-2-methyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethyl-2-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-methylquinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Ethyl-2-methylquinolinium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TYE5J46RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-ethyl-2-methylquinolinium iodide?
A1: 1-ethyl-2-methylquinolinium iodide crystallizes in the monoclinic crystal system with the space group P21/c. [] This means the unit cell, the smallest repeating unit of the crystal, has the following characteristics: * unequal side lengths (a ≠ b ≠ c) * two angles equal to 90° and one angle (β) not equal to 90°.
Q2: How are the ions arranged within the crystal structure of 1-ethyl-2-methylquinolinium iodide?
A2: The crystal structure consists of planar 1-ethyl-2-methylquinolinium cations and iodide anions. [] The cations stack in a parallel arrangement along the a-axis, forming columns. [] The spacing between these cationic planes alternates between 3.4 Å and 3.6 Å. [] The iodide anions are situated in the spaces between the cation columns and the ethyl groups of the 1-ethyl-2-methylquinolinium cations. [] The shortest distance between an iodide anion and the carbon atoms within a 1-ethyl-2-methylquinolinium ring is 3.93 Å. [] This arrangement suggests a charge-transfer interaction between the cation and anion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)









